molecular formula C42H28N8O8 B14192657 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine CAS No. 918164-28-0

5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine

Cat. No.: B14192657
CAS No.: 918164-28-0
M. Wt: 772.7 g/mol
InChI Key: CWJJXGHQNOXVMD-UHFFFAOYSA-N
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Description

5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is a complex organic compound characterized by its tetracene core substituted with four nitrophenyl groups and four amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to handle large-scale production while maintaining the compound’s integrity.

Chemical Reactions Analysis

Types of Reactions

5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetracenequinones, while reduction can produce tetraamine derivatives.

Scientific Research Applications

5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine has several scientific research applications:

Mechanism of Action

The mechanism by which 5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s nitrophenyl groups can participate in various binding interactions, while the tetracene core provides a stable framework for these interactions. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,11,12-Tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine is unique due to its combination of nitrophenyl and amine groups, which confer distinct chemical reactivity and potential for diverse applications. Its structural complexity also makes it a valuable compound for studying intricate organic reactions and developing new materials.

Properties

CAS No.

918164-28-0

Molecular Formula

C42H28N8O8

Molecular Weight

772.7 g/mol

IUPAC Name

5,6,11,12-tetrakis(4-nitrophenyl)tetracene-2,3,8,9-tetramine

InChI

InChI=1S/C42H28N8O8/c43-33-17-29-30(18-34(33)44)39(23-5-13-27(14-6-23)49(55)56)42-40(24-7-15-28(16-8-24)50(57)58)32-20-36(46)35(45)19-31(32)38(22-3-11-26(12-4-22)48(53)54)41(42)37(29)21-1-9-25(10-2-21)47(51)52/h1-20H,43-46H2

InChI Key

CWJJXGHQNOXVMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C3C(=C4C=C(C(=CC4=C(C3=C(C5=CC(=C(C=C52)N)N)C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)[N+](=O)[O-])N)N)C8=CC=C(C=C8)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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